molecular formula C8H5FN2O B14264071 3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile CAS No. 170726-99-5

3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile

Cat. No.: B14264071
CAS No.: 170726-99-5
M. Wt: 164.14 g/mol
InChI Key: MZTYJQIEFRAGMY-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile is an organic compound with the molecular formula C8H5FN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the third position and a hydroxyimino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-Fluoro-4-nitrobenzonitrile.

    Reduction: 3-Fluoro-4-[(hydroxyimino)methyl]benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds, while the fluoro group can participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzonitrile: Similar structure but with a methyl group instead of a hydroxyimino group.

    3-Fluoro-4-methoxybenzonitrile: Contains a methoxy group instead of a hydroxyimino group.

    4-Cyano-2-fluorobenzyl alcohol: Similar structure with a hydroxymethyl group.

Uniqueness

3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile is unique due to the presence of both a fluoro and a hydroxyimino group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

170726-99-5

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

3-fluoro-4-(hydroxyiminomethyl)benzonitrile

InChI

InChI=1S/C8H5FN2O/c9-8-3-6(4-10)1-2-7(8)5-11-12/h1-3,5,12H

InChI Key

MZTYJQIEFRAGMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C=NO

Origin of Product

United States

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